molecular formula C19H21N5O B12911136 4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)- CAS No. 831226-67-6

4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-

Katalognummer: B12911136
CAS-Nummer: 831226-67-6
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: APYNUQWABJIFAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)- is a complex organic compound with the molecular formula C20H22N4O This compound is known for its unique structure, which includes a quinazoline core, a morpholine ring, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinazoline intermediate.

    Attachment of the Morpholine Ring: The morpholine ring is attached through an alkylation reaction, where a morpholine derivative reacts with the quinazoline-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the quinazoline, morpholine, or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups to the compound.

Wissenschaftliche Forschungsanwendungen

4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Wirkmechanismus

The mechanism of action of 4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-2-quinazolinamine: A simpler analog with a methyl group instead of the morpholine and pyridine rings.

    N-(2-(4-Morpholinyl)ethyl)-2-phenyl-4-quinazolinamine: A similar compound with a phenyl group instead of the pyridine ring.

Uniqueness

4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)- is unique due to its combination of the quinazoline core, morpholine ring, and pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

831226-67-6

Molekularformel

C19H21N5O

Molekulargewicht

335.4 g/mol

IUPAC-Name

N-(2-morpholin-4-ylethyl)-2-pyridin-2-ylquinazolin-4-amine

InChI

InChI=1S/C19H21N5O/c1-2-6-16-15(5-1)18(21-9-10-24-11-13-25-14-12-24)23-19(22-16)17-7-3-4-8-20-17/h1-8H,9-14H2,(H,21,22,23)

InChI-Schlüssel

APYNUQWABJIFAH-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.